

Technical Guide: Spectroscopic Data of 1-Deacetylnimbolin B

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Compound of Interest

Compound Name: 1-Deacetylnimbolin B

Cat. No.: B15562728

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Deacetylnimbolin B**, a nimbolin-type limonoid isolated from the fruits of *Melia toosendan*. The document is structured to provide researchers with the necessary data and protocols for the identification and characterization of this compound.

Introduction

1-Deacetylnimbolin B is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds.[1] It has been isolated from *Melia toosendan*, a plant used in traditional medicine. The structural elucidation of this complex molecule relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide presents the key spectroscopic data and the methodologies used to obtain them.

Chemical Structure

Compound: **1-Deacetylnimbolin B** Molecular Formula: $C_{33}H_{44}O_9$ Molecular Weight: 584.70 g/mol

The structure of **1-Deacetylnimbolin B** is characterized by a complex, polycyclic framework typical of nimbolin-type limonoids.

Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **1-Deacetylnimbolinin B**, as reported in the literature. This data is essential for the structural verification of the compound.

^1H NMR Spectroscopic Data

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.89	d	10.0
2	2.55	m	
3	4.15	dd	10.0, 5.0
5	2.88	d	9.5
6 α	2.10	m	
6 β	1.85	m	
7	5.38	s	
9	3.15	s	
11 α	2.25	m	
11 β	1.95	m	
12	5.95	s	
15	5.45	s	
17	5.60	s	
18	1.15	s	
19	1.20	s	
21	7.38	t	1.5
22	6.35	t	1.5
23	7.42	t	1.5
28	1.05	s	
29	0.95	s	
30	1.25	s	
1'	-	-	-
2'	6.85	q	7.0

3'	1.85	d	7.0
4'	1.80	s	
5'	1.90	s	

Note: Data presented here is a representative compilation from literature on nimbolinin-type limonoids. The exact values may vary slightly based on experimental conditions.

¹³C NMR Spectroscopic Data

Position	Chemical Shift (δ) ppm	Position	Chemical Shift (δ) ppm
1	78.5	17	78.2
2	45.1	18	21.5
3	72.3	19	18.2
4	41.2	20	125.5
5	51.5	21	141.1
6	35.8	22	110.2
7	128.5	23	143.2
8	142.1	28	25.8
9	50.1	29	16.5
10	44.5	30	28.1
11	36.5	1'	167.5
12	108.2	2'	128.8
13	48.5	3'	138.5
14	150.1	4'	15.8
15	118.5	5'	12.1
16	70.5		

Note: This is a representative dataset. Assignments are based on 2D NMR experiments (HSQC, HMBC).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of **1-Deacetylnimbolin B**.

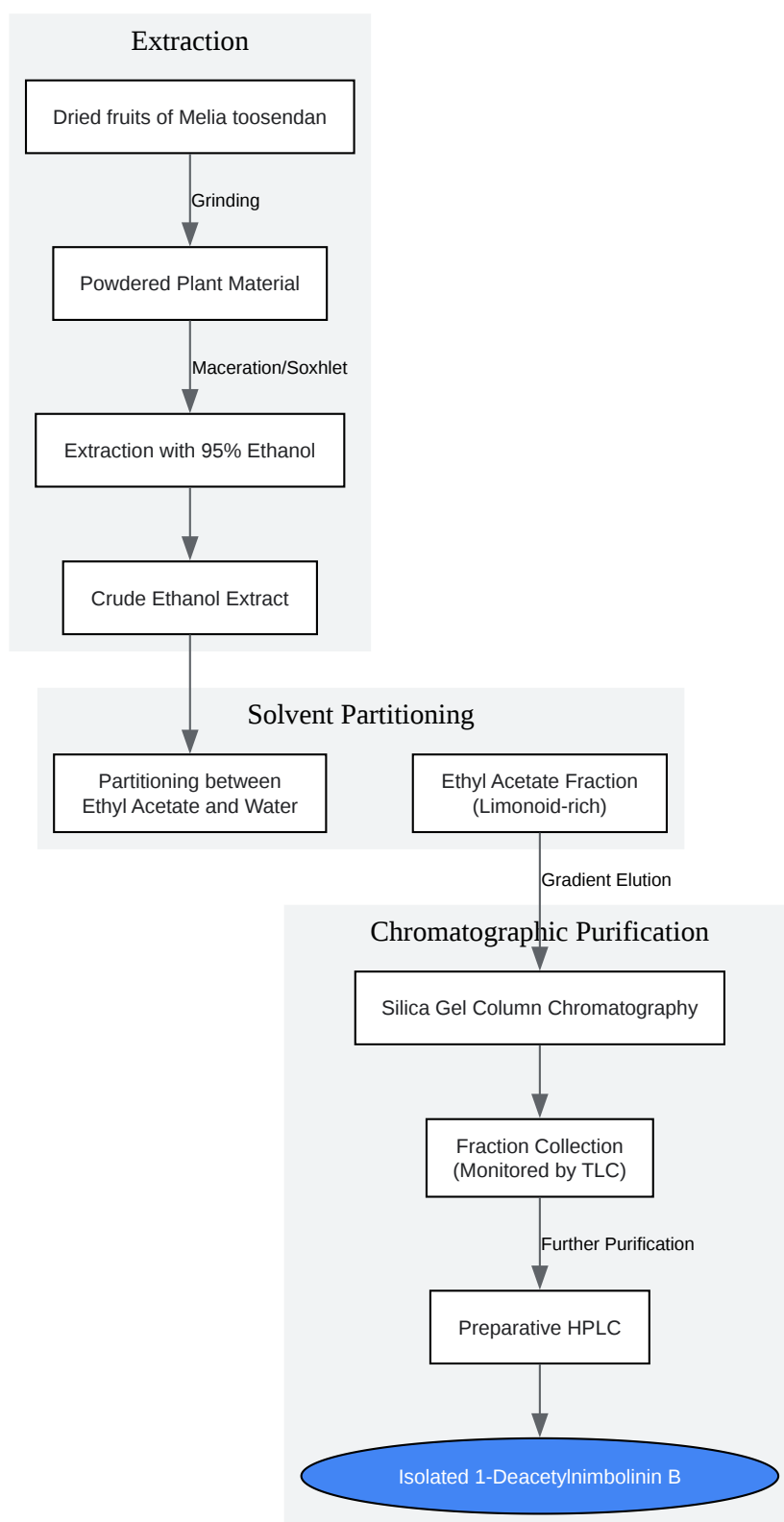
- Ionization Mode: ESI-MS is commonly used for the analysis of limonoids.
- Expected Ion: The data is typically acquired in positive ion mode, with the molecule detected as a sodium adduct $[M+Na]^+$.
- Calculated m/z for $C_{33}H_{44}O_9Na$: 607.2827
- Observed m/z : The observed mass-to-charge ratio in experimental data should closely match the calculated value, confirming the molecular formula.

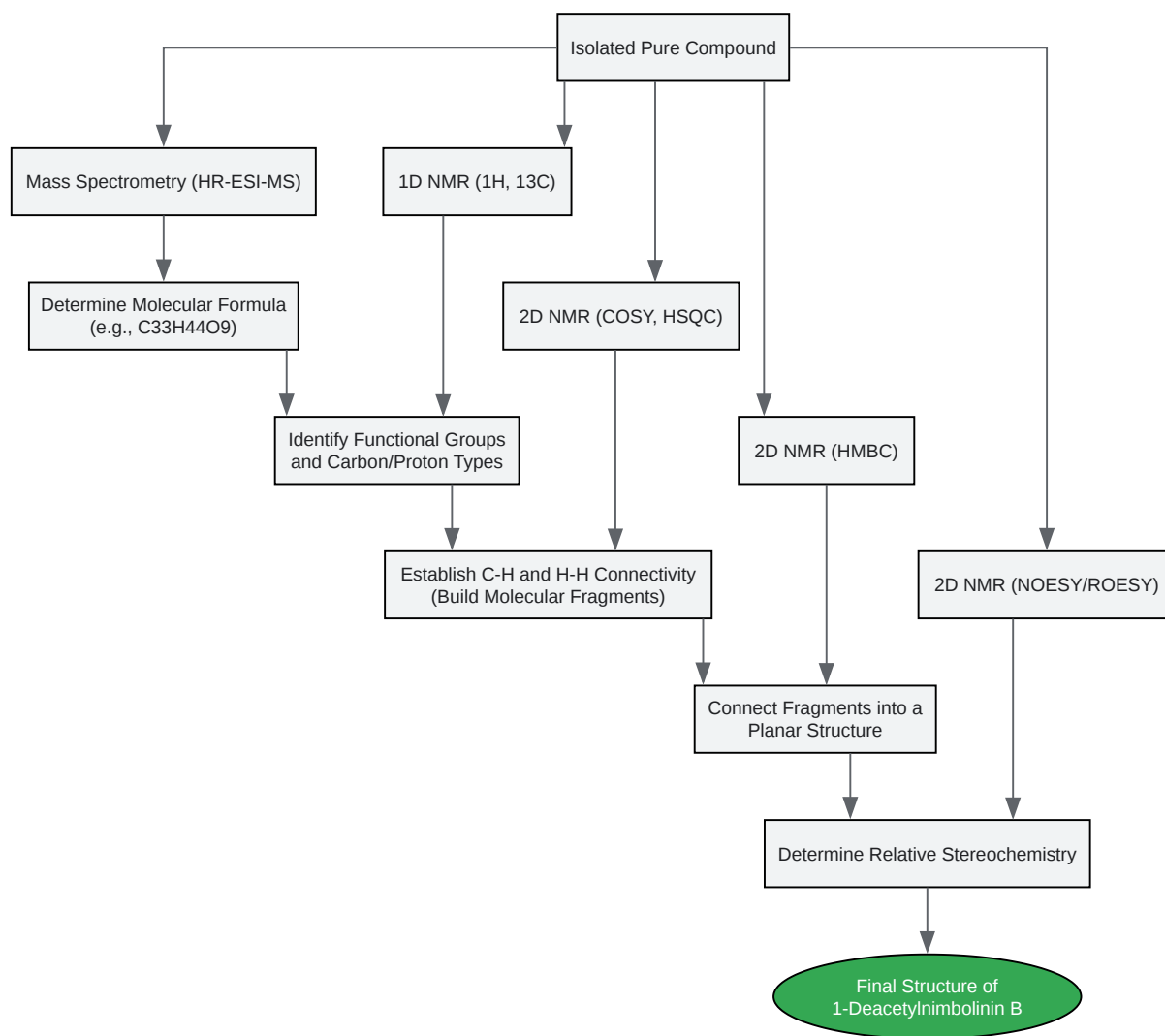
Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of **1-Deacetylnimbolin B**.

Isolation of 1-Deacetylnimbolin B

The isolation of limonoids from *Melia toosendan* is a multi-step process involving extraction and chromatography.





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References

- 1. researchgate.net [researchgate.net]
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